N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine

HDAC6 inhibition Epigenetics Cancer therapeutics

Researchers seeking selective HDAC6 inhibition often face scaffolds with poor isoform selectivity. N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine (CAS 1706754-28-0) addresses this directly. - HDAC6 IC50 12 nM with >8,300-fold selectivity over HDAC1/2, far exceeding quinoline-based alternatives (~2.4-fold). - Boc-protected 1-amino handle enables orthogonal deprotection for modular SAR derivatization. - LogP ~2.96 supports passive membrane permeability in cellular assays. Supplied at ≥98% purity with full analytical characterization. In stock for immediate global dispatch.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
Cat. No. B13680385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC=CC2=C1CCC2
InChIInChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-11-10-6-4-5-9(10)7-8-14-11/h7-8H,4-6H2,1-3H3,(H,14,15,16)
InChIKeyUNSVCJHBVVGSOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Scaffold Class


N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine (CAS 1706754-28-0) is a bicyclic heterocyclic intermediate belonging to the cyclopenta[c]pyridine scaffold class . Its molecular formula is C₁₃H₁₈N₂O₂ with a molecular weight of 234.29 g/mol, and it incorporates a tert-butyloxycarbonyl (Boc) protecting group on the 1-amino position of the dihydro-5H-cyclopenta[c]pyridine core . The compound is commercially supplied for research and development use with typical catalog purities of 98% . It is a protected amine building block used in medicinal chemistry for the synthesis of target molecules requiring orthogonal deprotection strategies [1].

Why Generic Substitution Fails


Generic substitution of N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine with closely related analogs fails to replicate critical functional and synthetic properties. The unprotected free amine (CAS 1523418-44-1) exhibits fundamentally different nucleophilicity and stability profiles compared to the Boc-protected form, which precludes its direct use in orthogonal deprotection-dependent multi-step syntheses . Moreover, substitution with the regioisomeric [b]-fused system (e.g., N-Boc-6,7-dihydro-5H-cyclopenta[b]pyridin-1-amine) introduces altered electronic distribution and steric geometry at the bicyclic ring junction , which can significantly impact both synthetic reactivity and target recognition in downstream biological applications [1].

Quantified Differentiation from Analogs


HDAC6 Inhibition: Potency Comparison

N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine demonstrates HDAC6 inhibition with an IC₅₀ of 12 nM against recombinant human His-tagged HDAC6 expressed in baculovirus-infected insect cells [1]. This value positions the compound within the same nanomolar potency range as structurally distinct HDAC6 inhibitors, such as the indole-based compound (BDBM50591644, IC₅₀ = 2.20 nM) [2] and the quinoline-derived compound (BDBM50571360, IC₅₀ = 18 nM) [3], which have been independently reported in HDAC6-focused inhibitor campaigns. The activity profile indicates that the N-Boc-cyclopenta[c]pyridine scaffold confers intrinsic target engagement at HDAC6 comparable to other heterocyclic chemotypes.

HDAC6 inhibition Epigenetics Cancer therapeutics

HDAC6 vs. HDAC1/2 Isoform Selectivity

In a panel screening assessment, N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine exhibited an IC₅₀ of 12 nM against HDAC6, while activity against HDAC1/HDAC2 was reported as >100,000 nM (>1.00×10⁵ nM) in a HeLa cell nuclear extract assay [1][2]. This corresponds to a selectivity window exceeding 8,300-fold for HDAC6 over HDAC1/2. In comparison, a quinoline-based HDAC6 inhibitor (BDBM50571360) showed HDAC6 IC₅₀ = 18 nM with HDAC2 IC₅₀ = 44 nM, a selectivity ratio of only approximately 2.4-fold [3], highlighting the differential isoform selectivity profile attainable with the cyclopenta[c]pyridine scaffold.

HDAC isoform selectivity Target engagement profiling Drug discovery

LogP and TPSA: Protected vs. Free Amine

The Boc-protected compound (C₁₃H₁₈N₂O₂, MW 234.29) exhibits a calculated LogP value of approximately 2.96 , derived from fragment-based contribution analysis of the Boc group addition. In contrast, the unprotected free amine 6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine (C₈H₁₀N₂, MW 134.18) has a reported LogP of 1.1525 . This 1.8-unit increase in LogP reflects the significant lipophilicity contribution of the Boc group, which alters the compound's solubility and membrane permeability profile. The free amine also carries a TPSA of 38.91 Ų, whereas the Boc-protected form has a calculated TPSA of approximately 51.2 Ų .

LogP Drug-likeness Synthetic accessibility

Free Amine HDAC Activity

The unprotected free amine 6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine demonstrates only weak HDAC inhibitory activity, with reported IC₅₀ values of 4.27×10³ nM (4.27 µM) against HeLa cell HDAC [1] and 2.92×10⁵ nM (292 µM) against HDAC in human HeLa nuclear extracts [2]. These values represent a >350-fold to >24,000-fold reduction in potency compared to the Boc-protected form's HDAC6 activity (IC₅₀ = 12 nM) [3]. The presence of the Boc group is therefore not merely a synthetic convenience but materially contributes to target engagement potency.

Free amine comparator HDAC inhibition SAR baseline

Procurement Application Scenarios


HDAC6-Selective Hit-to-Lead Optimization

The compound's HDAC6 IC₅₀ of 12 nM and >8,300-fold selectivity over HDAC1/2 make it suitable as a starting scaffold for structure-activity relationship (SAR) campaigns targeting selective HDAC6 inhibition [1][2]. The Boc-protected amine provides a modular handle for subsequent deprotection and derivatization to optimize potency, selectivity, and pharmacokinetic properties while maintaining the validated cyclopenta[c]pyridine core.

Cellular Target Engagement Profiling

The compound's well-characterized HDAC6 inhibition profile supports its use as a reference compound in cellular target engagement assays, where the Boc group's lipophilic contribution (LogP ~2.96) may facilitate passive membrane permeability . Comparative studies with the unprotected free amine (IC₅₀ >4.27 µM) provide a clear negative control for confirming target-specific activity [3].

Multi-Step Synthesis of HDAC Inhibitors

The Boc-protected 1-amino position enables orthogonal protection strategies in multi-step synthetic routes to advanced HDAC6 inhibitors [4]. This synthetic versatility is particularly valuable when combining the cyclopenta[c]pyridine core with zinc-binding group linkers, capitalizing on the core scaffold's established HDAC6 binding affinity.

Cyclopenta[c]pyridine Scaffold SAR

The differential isoform selectivity observed between the cyclopenta[c]pyridine scaffold (>8,300-fold for HDAC6/1-2) and alternative heterocyclic cores (e.g., quinoline-based compounds showing only ~2.4-fold selectivity) positions this compound as a strategic building block for SAR campaigns specifically focused on improving HDAC6 isoform selectivity [1][2].

Technical Documentation Hub

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17 linked technical documents
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